molecular formula C7H4ClF3N2O2 B6315546 Methyl 5-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate CAS No. 1688685-61-1

Methyl 5-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate

Cat. No. B6315546
M. Wt: 240.57 g/mol
InChI Key: HIYPYTSNHTXCOD-UHFFFAOYSA-N
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Description

“Methyl 5-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate” is a chemical compound with the molecular formula C7H4ClF3N2O2 . It has a molecular weight of 240.57 . This compound is used in the agrochemical and pharmaceutical industries .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H4ClF3N2O2/c1-15-6(14)3-2-12-5(8)4(13-3)7(9,10)11/h2H,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 240.57 . It is stored in an inert atmosphere at 2-8°C . The compound’s other physical and chemical properties, such as its boiling point, are not specified in the available resources.

Scientific Research Applications

Synthesis of Trifluoromethylated Pyrazoles

Trifluoromethyl-promoted functional pyrazoles are significant in the synthesis of novel compounds with potential applications. For instance, the synthesis of ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate, through a series of chemical reactions including condensation and chloridization, has led to the creation of trifluoromethylated pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones. These compounds show promising applications, with one found to be a novel fluorescent molecule and others as potential monocotyledonous Echinochloa crus-galli L. Beauv inhibitors, more active than their methyl analogues (Wu et al., 2006).

Direct Trifluoromethylation Techniques

The development of direct trifluoromethylation techniques has enabled the synthesis of 2-(trifluoromethyl)-1,3-dicarbonyl compounds, further applied to produce fluorinated pyrazoles. This method, involving CF3I in the presence of a Fenton reagent, simplifies the creation of 4-(Trifluoromethyl)pyrazole derivatives from 2-(trifluoromethyl)-1,3-diketones, demonstrating the versatile applications of trifluoromethyl groups in synthesizing complex organic structures (Ohtsuka et al., 2012).

Biological Evaluations

Substituted pyrazinecarboxamides have been synthesized and evaluated for their biological activities. Studies have shown compounds derived from substituted pyrazine-2-carboxylic acids exhibit anti-mycobacterial, antifungal, and photosynthesis-inhibiting activity. For example, derivatives have shown high activity against Mycobacterium tuberculosis and significant antifungal effects, highlighting the potential of these compounds in developing new antimicrobial agents (Doležal et al., 2006).

Novel Heterocyclic Compounds

The synthesis of novel heterocyclic compounds, such as 1,2,4-triazolo[4,3-a]2H-pyrano[3,2-e]pyridine derivatives, demonstrates the versatility of methyl 5-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate in the creation of complex molecular structures. These compounds, synthesized from ethyl-5-methyl-6-cyano-7-chloro-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylate, highlight the compound's potential in facilitating the synthesis of pharmacologically relevant molecules (Kumar & Mashelkar, 2007).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

Trifluoromethylpyridine derivatives, which are structurally similar to “Methyl 5-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate”, are expected to find many novel applications in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

properties

IUPAC Name

methyl 5-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3N2O2/c1-15-6(14)3-2-12-5(8)4(13-3)7(9,10)11/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIYPYTSNHTXCOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C(=N1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate

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